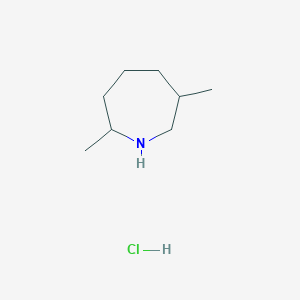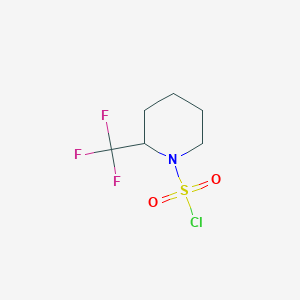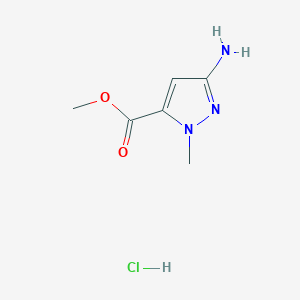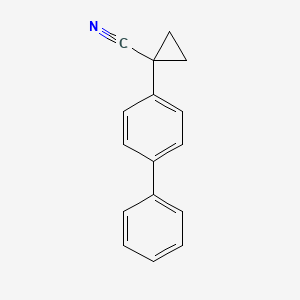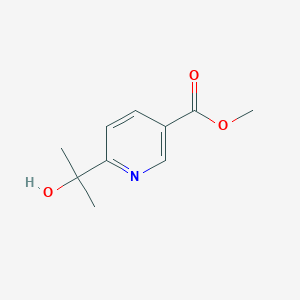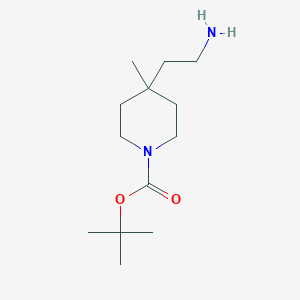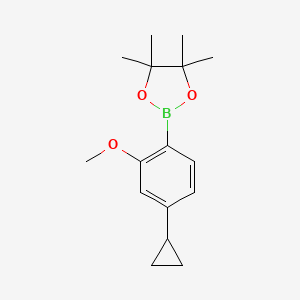
2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound features a cyclopropyl group attached to a methoxy-substituted phenyl ring, which is further connected to a boronic ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Boronic Acid Formation: The starting material, 4-cyclopropyl-2-methoxyphenol, undergoes a reaction with a boronic acid derivative under mild conditions to form the boronic ester.
Protection and Activation: The phenol group is protected using a suitable protecting group, followed by activation of the boronic acid derivative using a halogenating agent.
Coupling Reaction: The activated boronic acid derivative is then coupled with a suitable organohalide in the presence of a palladium catalyst to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organohalide (e.g., aryl bromide or iodide).
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed:
Biaryls: The primary product of Suzuki-Miyaura coupling is biaryl compounds, which are valuable in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Chemistry: This compound is widely used in organic synthesis for constructing biaryl compounds through cross-coupling reactions. Biology: It is employed in the synthesis of biologically active molecules, including potential drug candidates. Medicine: The biaryl compounds formed using this reagent can serve as intermediates in the synthesis of pharmaceuticals. Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action involves the formation of a palladium-boron complex, which facilitates the transmetalation step in the Suzuki-Miyaura coupling reaction. The boronic acid derivative transfers the organic group to the palladium catalyst, which then transfers it to the organohalide, forming the biaryl product.
Molecular Targets and Pathways:
Palladium Catalysis: The palladium catalyst plays a crucial role in the transmetalation and reductive elimination steps.
Biaryl Formation Pathway: The formation of biaryl compounds involves the coupling of two aromatic rings through the palladium-catalyzed reaction.
Comparación Con Compuestos Similares
Boronic Acids: Other boronic acids used in cross-coupling reactions, such as phenylboronic acid and 4-methoxyphenylboronic acid.
Organoboron Reagents: Similar organoboron reagents used in Suzuki-Miyaura coupling, such as 4-cyclopropyl-2-methoxyphenylboronic acid.
Uniqueness: 2-(4-Cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its specific structural features, which enhance its reactivity and stability in cross-coupling reactions compared to other boronic acid derivatives.
Propiedades
IUPAC Name |
2-(4-cyclopropyl-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-8-12(11-6-7-11)10-14(13)18-5/h8-11H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXAYAMJASCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
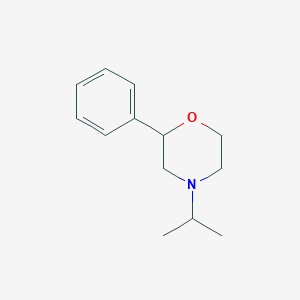
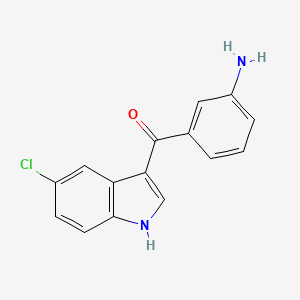
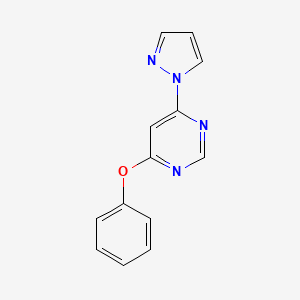
![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)
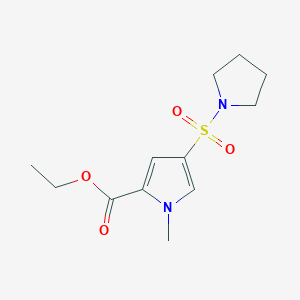
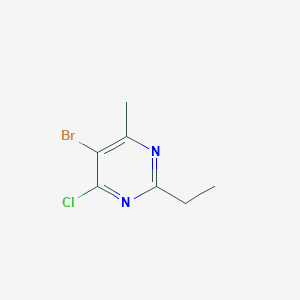
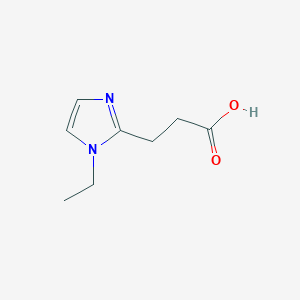
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)
